1-(4-Bromo-3-chlorophenyl)ethanamine
Overview
Description
1-(4-Bromo-3-chlorophenyl)ethanamine is an organic compound with the chemical formula C8H9BrClN It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-chlorobenzaldehyde with ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired ethanamine . Another method includes the use of Grignard reagents, where 4-bromo-3-chlorobenzyl chloride reacts with magnesium in the presence of an ether solvent, followed by treatment with an amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-chlorophenyl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: NaOCH3, KOtBu, NaNH2
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromo-3-chlorophenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-Bromo-3-chlorophenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.
1-(4-Bromo-3-chlorophenyl)ethanone: Contains a carbonyl group instead of an amine group.
4-Bromo-3-chlorophenylacetic acid: Similar phenyl ring substitution but with an acetic acid group.
Uniqueness: The presence of both bromine and chlorine atoms on the phenyl ring, along with the ethanamine group, gives this compound unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWSQZUPZFAQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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